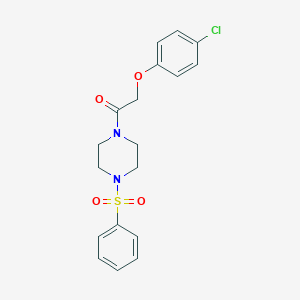![molecular formula C26H37N3O4 B247689 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247689.png)
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP has gained attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and pharmacology.
Wirkmechanismus
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of various physiological processes, including mood, appetite, and sleep. This compound has also been shown to inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and hallucinogenic effects. This compound has also been shown to increase heart rate and blood pressure, leading to potential cardiovascular effects. This compound has been shown to have a low toxicity profile, making it a potential candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential therapeutic applications. However, this compound also has several limitations, including its limited solubility in aqueous solutions and its potential for cardiovascular effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine, including the development of more potent and selective compounds that target specific serotonin receptors. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields, including neuroscience and pharmacology. Additionally, the potential cardiovascular effects of this compound need to be further studied to determine its safety profile.
Synthesemethoden
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylacetonitrile with 2,4,5-trimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with piperazine in the presence of acetic acid. The purity and yield of this compound can be improved through various purification techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. This compound has been shown to have anxiolytic, sedative, and hallucinogenic effects, making it a potential candidate for the treatment of anxiety disorders, insomnia, and depression. This compound has also been studied for its potential use as a research tool in the study of serotonin receptors and their role in various physiological processes.
Eigenschaften
Molekularformel |
C26H37N3O4 |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C26H37N3O4/c1-30-23-8-6-5-7-22(23)29-15-13-28(14-16-29)21-9-11-27(12-10-21)19-20-17-25(32-3)26(33-4)18-24(20)31-2/h5-8,17-18,21H,9-16,19H2,1-4H3 |
InChI-Schlüssel |
NZCHENUDQGUJSV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=C(C=C4OC)OC)OC |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=C(C=C4OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)


![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
